molecular formula C5H5N5 B156593 Adenine CAS No. 134461-75-9

Adenine

Cat. No.: B156593
CAS No.: 134461-75-9
M. Wt: 135.13 g/mol
InChI Key: GFFGJBXGBJISGV-UHFFFAOYSA-N
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Description

Adenine is an organic compound belonging to the purine family. It is one of the four nucleobases in the nucleic acids of DNA and RNA, the others being guanine, cytosine, and thymine. This compound plays a crucial role in cellular respiration, forming part of the energy-rich molecules adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and coenzyme A .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide in the presence of a solid base, followed by the addition of ammonia water. This reaction is carried out under reflux conditions, and the product is purified through crystallization .

Another method involves the reaction of acetyl hypoxanthine with phosphorus oxychloride in the presence of anhydrous pyridine and triethylamine. The intermediate product is then subjected to ammonolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs a two-step reaction process. The first step involves the reaction of acetyl hypoxanthine with phosphorus oxychloride, followed by ammonolysis. This method is favored due to its simplicity, mild reaction conditions, and high yield .

Chemical Reactions Analysis

Formation Mechanisms

Adenine can be synthesized through several pathways, primarily involving the reaction of simpler molecules under specific conditions. The most notable methods include:

  • Hydrogen Cyanide Polymerization : this compound can form from the polymerization of hydrogen cyanide (HCN) in the presence of ammonia. This reaction has been shown to yield this compound under abiotic conditions, suggesting a possible pathway for its formation on early Earth.

  • Radical Reactions : Quantum chemical studies indicate that this compound can be formed from simple radicals and neutral molecules like HCN and NH2_2CN through a series of radical addition and abstraction reactions. These processes are generally exothermic and can occur without significant energy barriers, facilitating this compound's formation in interstellar environments .

Dehydrogenation Reactions

The reactivity of this compound with hydroxyl radicals (- OH) has been extensively studied due to its implications in DNA damage and cellular aging. The dehydrogenation process involves:

  • Hydroxyl Radical Attack : The hydroxyl radical can abstract hydrogen atoms from this compound at various sites, leading to the formation of different products. The most favorable site for this reaction is the N(6) position, where the activation energy is comparatively lower .

  • Transition States and Energy Profiles : Computational studies have mapped out several transition states and product complexes associated with these reactions, indicating that multiple pathways exist for this compound's oxidative degradation .

Hydrolytic Deamination

This compound can undergo hydrolytic deamination to form hypoxanthine, which is an important step in purine metabolism:

Transition to Guanine

The transformation of this compound into guanine involves several steps:

  • Deamination and Oxidation : The hydrolytic deamination of this compound leads to hypoxanthine, which is then oxidized to xanthine before being converted into guanine. This multi-step process has been characterized by specific activation energies and free energy changes that highlight its feasibility under physiological conditions .

Reaction Energies and Activation Barriers

Reaction StepΔG (kcal/mol)Activation Energy (kcal/mol)
Formation from HCN + NH3_3-53.743.9
Hydrolytic Deamination-5.7661.11
Oxidation of Hypoxanthine-14.728.9

Rate Constants for Key Reactions

ReactionRate Constant (cm³ s⁻¹)
Formation from HCN8.71 × 10⁻⁹
Hydroxyl radical attack at N(6)1.91 × 10⁻⁹
Deamination with waterVaries with solvent

Scientific Research Applications

Biological Significance of Adenine

This compound is integral to several vital biological functions:

  • Nucleic Acids : It is one of the four nucleobases in DNA and RNA, essential for genetic coding and protein synthesis.
  • Energy Storage : this compound forms part of adenosine triphosphate (ATP), the primary energy carrier in cells.
  • Cofactors : It is also found in crucial cofactors like NAD (Nicotinamide this compound Dinucleotide) and FAD (Flavin this compound Dinucleotide), which are vital for metabolic processes.

Medicinal Applications

This compound and its derivatives have been extensively studied for their therapeutic potential:

Cancer Treatment

  • Adenosine Analogues : Compounds that mimic adenosine are used as anticancer agents by inhibiting DNA/RNA synthesis. These analogues target pathways that are often deregulated in cancerous cells .
  • Kinase Inhibitors : this compound-based inhibitors are designed to target kinases involved in cancer progression, leading to promising results in clinical trials .

Viral and Bacterial Infections

  • Antiviral Agents : Adenosine analogues have shown efficacy against various viral infections by disrupting viral replication mechanisms .
  • Bacterial Infection Models : Research indicates that this compound analogues can be effective against specific bacterial infections by targeting NADK (Nicotinamide this compound Dinucleotide Kinase) pathways .

Chronic Kidney Disease (CKD)

  • Animal Models : High doses of this compound are used to induce CKD in animal models, facilitating the study of disease mechanisms and potential therapies . This model helps researchers explore inflammation, oxidative stress, and metabolic disorders associated with CKD.

Research Applications

This compound's role extends beyond medicine into various research fields:

Genomics and Microbiology

  • Studies have shown that dietary this compound concentrations can significantly alter gut microbiota and influence metabolic pathways, suggesting a link between this compound intake and overall health .

Metabolic Pathways

  • Research on this compound's impact on metabolic pathways has revealed its influence on uric acid levels and gut health, indicating its potential as a biomarker for metabolic disorders .

Data Tables

The following table summarizes key applications of this compound across different fields:

Application AreaSpecific Use CaseMechanism/Impact
Cancer TreatmentAdenosine analoguesInhibition of DNA/RNA synthesis
Viral InfectionsAntiviral agentsDisruption of viral replication
Bacterial InfectionsNADK pathway targetingInhibition of bacterial growth
Chronic Kidney DiseaseAnimal model inductionStudy of CKD mechanisms
Gut Microbiota ResearchDietary impact studiesAlteration of gut microbiota composition

Case Study 1: Adenosine Analogues in Cancer Therapy

Adenosine analogues have been developed as potent inhibitors in cancer therapy. For instance, compounds like clofarabine have shown effectiveness against acute lymphoblastic leukemia by interfering with DNA synthesis pathways.

Case Study 2: this compound-Induced CKD Model

Research using high doses of this compound to induce CKD has provided insights into the disease's pathophysiology. The model has been instrumental in testing new therapeutic agents aimed at reducing inflammation and oxidative stress associated with kidney damage .

Mechanism of Action

Adenine is often compared with other purine nucleobases, such as guanine, and nucleosides, such as adenosine:

    Guanine: Like this compound, guanine is a purine nucleobase found in DNA and RNA.

    Adenosine: Adenosine is a nucleoside formed by the attachment of this compound to ribose.

Uniqueness of this compound: this compound’s unique role in forming ATP, NAD, and FAD, which are essential for energy transfer and metabolic processes, sets it apart from other nucleobases and nucleosides .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What methodological approaches ensure accurate detection and quantification of adenine in biological samples?

  • Answer: High-performance liquid chromatography (HPLC) paired with UV detection (λ = 260 nm) is widely used for this compound quantification due to its specificity and sensitivity. For complex matrices like cellular lysates, mass spectrometry (MS) with isotope-labeled this compound (e.g., this compound-13C) as an internal standard improves precision by correcting for matrix effects . Validation protocols should include calibration curves (linear range: 0.1–100 µM), spike-recovery tests (>90% recovery), and inter-day reproducibility checks (RSD <5%) .

Q. How can researchers design experiments to study this compound’s role in nucleotide biosynthesis?

  • Answer: Use isotopic tracing (e.g., ¹³C- or ¹⁵N-labeled this compound) to track incorporation into DNA/RNA or ATP. In vitro assays with purified enzymes (e.g., this compound phosphoribosyltransferase) can quantify kinetic parameters (Km, Vmax) under varying pH/temperature conditions. Include negative controls (e.g., enzyme inhibitors like mycophenolic acid) and validate results via LC-MS/MS .

Q. What are common pitfalls in assessing this compound stability under experimental conditions?

  • Answer: this compound degrades under prolonged UV exposure or acidic conditions (pH <3). To mitigate, store samples at -80°C in neutral buffers (e.g., Tris-HCl, pH 7.4) and avoid freeze-thaw cycles. Use spectrophotometric scans (200–300 nm) to monitor purity; a shift in λmax indicates degradation .

Advanced Research Questions

Q. How do conflicting reports on this compound’s radical stability under oxidative stress align with experimental design choices?

  • Answer: Discrepancies arise from varying oxygen concentrations, light exposure, or radical scavengers in assays. For example, this compound’s radical half-life increases from 2 hours (ambient light) to >48 hours in dark, anaerobic conditions . Reconcile data by standardizing reaction conditions (e.g., controlled atmosphere chambers) and using electron paramagnetic resonance (EPR) to directly quantify radical species .

Q. What strategies resolve contradictions in this compound’s mutagenic potential across in vitro vs. in vivo models?

  • Answer: In vitro systems (e.g., plasmid-based assays) may lack repair mechanisms present in vivo. Use CRISPR-edited cell lines (e.g., APEX1-knockout) to isolate repair pathways. Cross-validate with whole-genome sequencing of this compound-treated E. coli or mammalian cells to quantify mutation rates .

Q. How can computational modeling enhance understanding of this compound’s electronic properties in DNA repair mechanisms?

  • Answer: Density functional theory (DFT) simulations (B3LYP/6-311+G*) predict this compound’s electron affinity and ionization potential, which correlate with its susceptibility to oxidative damage. Pair with molecular dynamics (MD) to model base-flipping in DNA polymerase binding pockets .

Q. Methodological Frameworks

Q. What protocols ensure reproducibility in this compound-related metabolic flux studies?

  • Answer:

StepProtocolValidation
1. Isotope labelingUse ¹³C-adenine (≥98% purity) in cell culture mediaConfirm incorporation via MS/MS fragmentation patterns
2. Quenching metabolismRapid cooling (liquid N₂) + methanol extractionCompare with enzymatic inhibition (e.g., sodium azide)
3. Data normalizationExpress fluxes as % total purine poolUse internal standards (e.g., ¹⁵N-adenine)

Q. How to optimize CRISPR-Cas9 editing for studying this compound’s role in genetic regulation?

  • Answer: Design single-guide RNAs (sgRNAs) targeting this compound-rich promoter regions. Validate editing efficiency via Sanger sequencing and off-target effects with GUIDE-seq. Use this compound-responsive luciferase reporters (e.g., pGL4-AP1) to quantify transcriptional activity .

Q. Data Interpretation & Reporting

Q. How should researchers address variability in this compound quantification across spectrophotometric vs. chromatographic methods?

  • Answer: Spectrophotometry overestimates this compound in impure samples due to co-eluting absorbants (e.g., proteins). Cross-validate with HPLC (retention time: 4.2 min, C18 column) or fluorometric assays (ex/em: 260/380 nm) for complex matrices. Report both raw and normalized data (e.g., this compound/μg DNA) .

Q. What statistical frameworks are robust for analyzing this compound’s dose-response effects in toxicity studies?

  • Answer: Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. For heterogeneous data (e.g., cell viability vs. ROS production), apply multivariate ANOVA with post hoc Tukey tests. Share raw datasets and code (e.g., R/Python scripts) to enhance reproducibility .

Properties

IUPAC Name

7H-purin-6-amine
Source PubChem
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InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
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InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Source PubChem
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Molecular Formula

C5H5N5
Record name adenine
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DSSTOX Substance ID

DTXSID6022557
Record name Adenine
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Molecular Weight

135.13 g/mol
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Physical Description

Solid
Record name Adenine
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL
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Mechanism of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions.
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CAS No.

73-24-5
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Record name 9H-Purin-6-amine
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Melting Point

360 °C
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Synthesis routes and methods I

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl) adenine was prepared from 9-β-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by Ikehara at al. [Nucleosides and Nucleotides, 2, 373-385 (1983)]. The N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. Jones [J. Am. Chem. Soc., 104, 1316 (1982)]. Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydropyranyl (THP) was accomplished by modification of the literature procedure according to Butke et al. [Nucleic Acid Chemistry, Part 3, p.149, L. B. Townsend and R. S. Tipson, Eds., J. Wiley and Sons, New York, 1986], to yield N6 -Benzoyl-9-[3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine in good yield. Treatment of N6 -Benzoyl-9-[3',5 -di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-triflate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl] adenine which was not isolated due to its lability. Displacement of the 2'-triflate group was effected by reaction with tetrabutylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl]adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl]adenine was accomplished by treatment with Dowex-SOW in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adeninein moderate yield. The 1H-NMR spectrum was in agreement with the literature values. [Ikehara and Miki, Chem. Pharm. Bull., 26, 2449 (1978)]. Standard methodologies were employed to obtain the 5'-dimethoxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl]adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro -5'-O-(4,4'-dimethoxytrityl)]adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. [Ogilyie, Can J. Chem., 67, 831-839 (1989)].
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Synthesis routes and methods II

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
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0.12 g
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0.343 g
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Yield
41.5%

Synthesis routes and methods III

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl)adenine was prepared from 9-b-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by M. Ikehara at al., Nucleosides and Nucleotides 2:373-385 (1983). Thus, the N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. R. A. Jones, J. Am. Chem. Soc. 104:1316 (1982). Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydro-pyranyl (THP) was accomplished by modification of a literature procedure G. Butke, et al., in Nucleic Acid Chemistry, Part 3:149-152, Townsend, L. B. and Tipson, R. S. eds., (J. Wiley and Sons, New York 1986) to yield N6 -Benzoyl-9-[3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine in good yield. Treatment of N6 -Benzoyl-9-[3', 5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl] adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-tri-flate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine which was not isolated due to its liability. Displacement of the 2'-triflate group was effected by reaction with tetra-butylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'- fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl]-adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl] adenine was accomplished by treatment with Dowex-50W in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adenine in moderate yield. The 1H-NMR spectrum of 6 was in agreement with the literature values. M. Ikehara and H. Miki, Chem. Pharm. Bull. 26: 2449-2453 (1978). Standard methodologies were employed to obtain the 5'-dimeth-oxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl] adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro-5'-O-(4,4'-dimethoxytrityl)] adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. K. K. Ogilvie, Can J. Chem. 67:831-839 (1989).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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